

# synthesis of 3-Fluoropropyl 4-methylbenzenesulfonate from 3-fluoro-1-propanol

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## Compound of Interest

Compound Name:	3-Fluoropropyl 4-methylbenzenesulfonate
Cat. No.:	B147173

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## Synthesis of 3-Fluoropropyl 4-methylbenzenesulfonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of **3-Fluoropropyl 4-methylbenzenesulfonate** from its precursor, 3-fluoro-1-propanol. This transformation is a crucial step in the synthesis of various fluorinated molecules of interest in medicinal chemistry and drug development, where the introduction of a tosylate group serves to activate the hydroxyl group for subsequent nucleophilic substitution reactions.

## Reaction Overview

The synthesis involves the tosylation of 3-fluoro-1-propanol. This reaction proceeds via the nucleophilic attack of the alcohol's hydroxyl group on the sulfur atom of p-toluenesulfonyl chloride (TsCl). A base, typically pyridine or triethylamine, is employed to neutralize the hydrochloric acid byproduct generated during the reaction. The tosylate product is a versatile intermediate due to the excellent leaving group ability of the tosylate anion.

## Experimental Protocol

This section provides a detailed methodology for the synthesis of **3-Fluoropropyl 4-methylbenzenesulfonate**.

#### Materials and Reagents:

- 3-fluoro-1-propanol
- p-Toluenesulfonyl chloride (TsCl)
- Pyridine (anhydrous)
- Dichloromethane (DCM, anhydrous)
- Diethyl ether
- 1 M Hydrochloric acid (HCl)
- Saturated aqueous sodium bicarbonate ( $\text{NaHCO}_3$ ) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ ) or sodium sulfate ( $\text{Na}_2\text{SO}_4$ )

#### Procedure:

- Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-fluoro-1-propanol (1.0 equivalent). Dissolve the alcohol in anhydrous dichloromethane (approximately 5-10 mL per gram of alcohol).
- Addition of Base and Reagent: Cool the solution to 0 °C in an ice bath. To the stirred solution, add anhydrous pyridine (1.5-2.0 equivalents) followed by the slow, portion-wise addition of p-toluenesulfonyl chloride (1.2-1.5 equivalents). Maintain the temperature at 0 °C during the addition.
- Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes and then let it warm to room temperature. The reaction is typically stirred at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

- **Workup:** Upon completion, quench the reaction by the slow addition of cold water. Transfer the mixture to a separatory funnel.
- **Extraction and Washing:** Separate the organic layer. Wash the organic layer sequentially with 1 M hydrochloric acid (to remove excess pyridine), saturated aqueous sodium bicarbonate solution (to neutralize any remaining acid), and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.
- **Purification:** The crude **3-Fluoropropyl 4-methylbenzenesulfonate** can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure product.

## Data Presentation

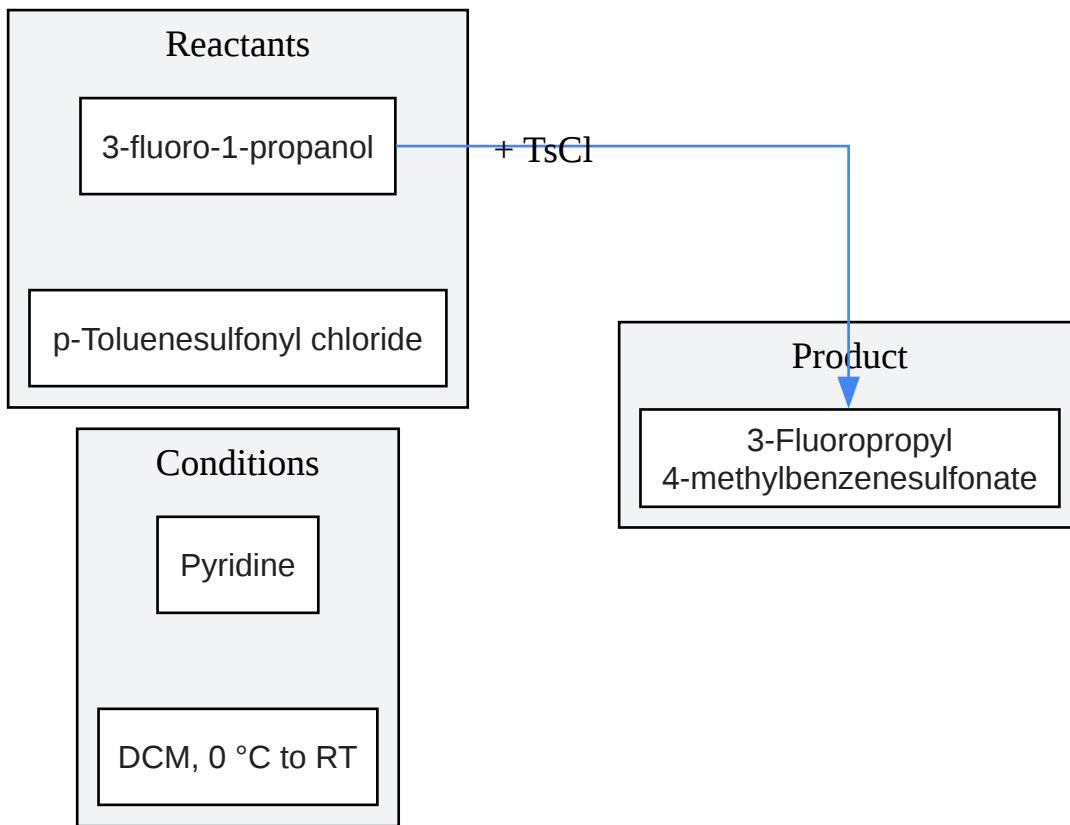
The following table summarizes the key quantitative data for the synthesis of **3-Fluoropropyl 4-methylbenzenesulfonate**.

Parameter	Value
Reactant	3-fluoro-1-propanol
Reagent	p-Toluenesulfonyl chloride
Base	Pyridine
Solvent	Dichloromethane
Reaction Temperature	0 °C to Room Temperature
Reaction Time	12-24 hours
Representative Yield	75-90%
Predicted <sup>1</sup> H NMR (CDCl <sub>3</sub> , 400 MHz) δ (ppm)	7.80 (d, 2H), 7.35 (d, 2H), 4.55 (t, 1H), 4.43 (t, 1H), 4.15 (t, 2H), 2.45 (s, 3H), 2.15 (m, 2H)
Predicted <sup>13</sup> C NMR (CDCl <sub>3</sub> , 101 MHz) δ (ppm)	145.0, 132.8, 129.9, 127.9, 80.5 (d, J=165 Hz), 67.5, 30.2 (d, J=20 Hz), 21.6

Note: The provided yield is a representative value based on general tosylation reactions. The NMR data is predicted and should be confirmed by experimental analysis.

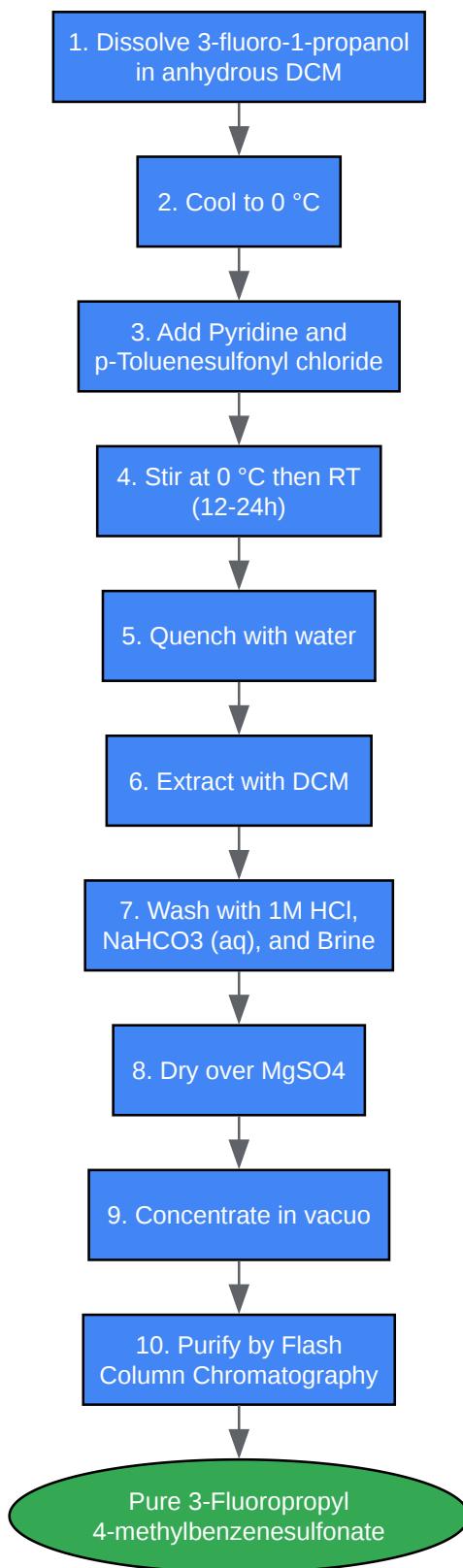
## Visualizations

The following diagrams illustrate the chemical reaction and the experimental workflow.



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Caption: Chemical reaction for the synthesis of **3-Fluoropropyl 4-methylbenzenesulfonate**.

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Caption: Experimental workflow for the synthesis and purification.

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